Journal Name:Nanoscale Horizons
Journal ISSN:2055-6756
IF:11.684
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/nanoscale-horizons/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:44
Publishing Cycle:
OA or Not:Not
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-04-12 , DOI:
10.1007/s11418-023-01695-w
We previously reported that the combined application of Ephedra Herb extract (EHE) and epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor (TKI), erlotinib, is effective in suppressing the growth of erlotinib-resistant non-small-cell lung cancer (NSCLC) cell line, H1993, xenograft tumor, and cell proliferation, and that EHE downregulates c-Met and wild-type EGFR in H1993 cells. However, it was unclear whether EHE could affect EGFR with active mutations. Clinically, advanced NSCLC patients who are eligible for EGFR-TKI treatment are those with detected EGFR with activating mutations. Therefore, it is important to clarify the effect of EHE on EGFR with activating mutations. H1975 cells express EGFR with activating mutations, L858R and T790M, and c-Met; this NSCLC cell line was used in the present study. EHE downregulated the expression of EGFR with activating mutations and c-Met, and inhibited autophosphorylation of c-Met. Proliferation of H1975 cells was suppressed by EHE in a concentration-dependent manner. These results suggest that EHE may be effective against NSCLC harboring EGFR with activating mutations. Considering the fact that advanced NSCLC patients, with an EGFR T790M mutation, are currently widely treated with the third-generation EGFR-TKI, osimertinib, we examined the combined effects of osimertinib and EHE on H1975 cells. The osimertinib and EHE combination downregulated the expression of these receptors and suppressed the proliferation of H1975 cells more effectively than did osimertinib alone, suggesting that this combination may be effective in treating patients with advanced NSCLC with the L858R + T790M EGFR mutation and c-Met.Graphical abstractGraphical Abstract was created with BioRender.com.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-01-14 , DOI:
10.1007/s11418-022-01676-5
Techniques for identifying varieties of crops used as spices and food additives have important implications for the safety of food production, prevention of false labeling, protection of breeders’ rights, and prevention of theft or outflow to other countries. Presently, there are 16 varieties of Perilla frutescens in the variety registration system of the Ministry of Agriculture, Forestry and Fishes in Japan (Ministry of Agriculture, Forestry and Fisheries. Variety registration data search. http://www.hinshu2.maff.go.jp/. Accessed 03 Nov 2022). One such variety is “Shimoadachi,” which contains citral as a main essential oil component and has a lemon-like smell. To our knowledge, no other cultivars with similar characteristics in P. frutescens have been identified. Additionally, the registered variety “per-001” contains high contents of perillaldehyde and rosmarinic acid, with practical applications for herbal medicines and functional foods. Therefore, the development of variety identification techniques is necessary for stable production and protection. In this study, we investigated microsatellite loci for the accurate identification of registered varieties of red perilla. These loci provide a basis for breeding superior varieties of medicinal plants.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-29 , DOI:
10.1007/s11418-023-01718-6
Helicobacter pylori is a Gram-negative, spiral-shaped, motile bacterium present in human stomachs that causes gastric ulcers. A preliminary screening revealed that a methanolic extract of swertia herb demonstrated anti-H. pylori activity. Swertia herb (Swertia japonica Makino, Gentianaceae) is a well-known Japanese traditional medicine to treat gastrointestinal diseases. In this study, we explored the active compounds in methanolic extract of swertia herb. The dried extract was dissolved in water and partitioned with n-hexane, ethyl acetate, and n-butanol, successively. The part soluble in ethyl acetate showed effective anti-H. pylori activity, and two compounds, swertianolin (1) and isoorientin (2), were isolated. The IC50 values of 1, 2, and amoxicillin (AMPC) which is used as positive control were 6.1, 177.0, and 0.044 μM, respectively. The minimum bactericidal concentration (MBC) values of 1 and AMPC were 91.7 and 0.21 μM, respectively. The MBC of 2 could not be determined (> 892.9 μM). Furthermore, synergy was observed when compound 1 was used in combination with AMCP. Therefore, 1 could be considered as one of the active compounds of swertia herb. To our knowledge, the anti-H. pylori activities of methanolic extract of swertia herb and its isolated compound have never been reported.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-12 , DOI:
10.1007/s11418-023-01729-3
Hyperuricemia is an independent risk factor for chronic kidney disease. We have previously showed the uric-acid-lowering effect of Eurycoma longifolia Jack, yet the renal protective effect and mechanism of E. longifolia remain obscure. The mouse model of hyperuricemic nephropathy was induced by adenine combined with potassium oxonate in male C57BL/6 J mice. E. Longifolia alkaloid components could reduce the level of serum uric acid by regulating the expression of hepatic phosphoribosyl pyrophosphate synthase (PRPS), hypoxanthine-guanine phosphoribosyl transferase (HPRT), and renal urate transporter organic anion transporter 1 (OAT1) and ATP-binding box subfamily G member 2 (ABCG2) in HN mice. Additionally, E. Longifolia alkaloid components alleviated renal injury and function caused by hyperuricemia, which was characterized by improving renal histopathology, reducing urea nitrogen and creatinine levels. E. Longifolia alkaloid components treatment could reduce the secretion of pro-inflammatory factors by inhibiting the activation of NF-κB and NLRP3 inflammatory signaling pathways, including tumor necrosis factor α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), interleukin-1 β (IL-1β), and regulated activated normal T cell expression and secretion proteins (RANTES). Meanwhile, E. longifolia alkaloid components improved renal fibrosis, inhibited the transformation of calcium-dependent cell adhesion molecule E (E-cadherin) to α-smooth muscle actin (α-SMA) transformation, and decreased collagen 1 expression in HN mice.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2022-12-09 , DOI:
10.1007/s11418-022-01668-5
Many patients with allergies have anxiety about taking anti-allergic medicines due to their side effects and increased medical expenses. Thus, developing functional foods/agricultural products for allergy prevention is strongly desired. In this study, we revealed that a Citrus flavanone, hesperetin, amplified IgE/antigen-mediated degranulation-inhibitory potency of anti-allergic catechin, (–)-epigallocatechin-3-O-(3-O-methyl) gallate (EGCG3ʹʹMe), in the rat basophilic/mast cell line RBL-2H3. Hesperetin also significantly elevated the activation of acid sphingomyelinase (ASM), essential for eliciting anti-allergic effect of EGCG3ʹʹMe through the cell surficial protein, 67-kDa laminin receptor (67LR). Furthermore, oral administration of the highly absorbent hesperidin, α-glucosyl hesperidin, also enhanced the inhibitory potency of EGCG3ʹʹMe-rich ‘Benifuuki’ green tea (Camellia sinensis L.) on passive cutaneous anaphylaxis (PCA) reaction evoked by IgE/antigen in BALB/c mice. These observations indicate that hesperetin amplifies the ability of EGCG3ʹʹMe to inhibit the IgE/antigen-mediated degranulation through activating ASM signaling.Graphical abstract
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-17 , DOI:
10.1007/s11418-023-01719-5
Improving physiological activity of primary ginsenosides through biotransformation is of great significance for food applications. In this study, gynostapenoside XVII, gynostapenoside LXXV, ginsenoside F2, and ginsenoside CK were obtained by enzymolysis of an accessible extract composed of ginsenoside Rb1 and Rd. Their effects on melanin content and tyrosinase activity were compared in vitro, and molecular docking simulation was employed to elucidate the interaction between tyrosinase and individual saponin. The results indicated that four rare ginsenosides decreased tyrosinase activity, melanin content and microphthalmia-associated transcription factor (MITF) expression level, more greatly than their primary ginsenosides, and they were more readily to bind with ASP10 and GLY68 at active site of tyrosinase to inhibit tyrosinase activity as well. These findings suggested that the rare ginsenosides obtained by enzymolysis had excellent anti-melanogenic effect, which could expand the application of ginsenosides in the field of functional foods and health supplements.Graphical abstract
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-11 , DOI:
10.1007/s11418-023-01728-4
Vietnamese ginseng (Panax vietnamensis Ha and Grushv., Araliaceae) is indigenous in the central highlands of Vietnam and the southernmost distribution in the Panax genus. Like other ginseng, Vietnamese ginseng is well known has been used as a tonic and for management of certain diseases in the traditional medicine. Nevertheless, it is noteworthy that in respect to the long history in use and systematic studied on Korean ginseng (P. ginseng), American ginseng (P. quinquefolius), Japanese ginseng (P. japonicus), and Chinese ginseng (P. notoginseng), the up-to-date published database on Vietnamese ginseng is relatively much less extensive. In our ongoing research on the promising Vietnamese medicinal plants, the present phytochemical investigation of the ethanol extract of the leaves of Panax vietnamensis led to the isolation of three compounds (1–3), including a new indole alkaloid N-glycoside (1) and two known compounds. Their structures were elucidated based on extensive physiochemical and chemical methods, especially the interpretation of NMR and MS spectra. The absolute configuration of 1 was determined based on the comparison of its experimental and theoretical ECD spectra along with NMR calculation. Compound 1 is naturally isolated N-glycoside, which is rarely found in natural products. The isolated compounds showed weak or no inhibitory activity against acetylcholinesterase enzyme (AChE).Graphical abstract
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-03-18 , DOI:
10.1007/s11418-023-01693-y
Amyloid β (Aβ) is thought to be involved in the pathogenesis of Alzheimer’s disease (AD). Aβ aggregation in the brain is considered the cause of AD. Therefore, inhibiting Aβ aggregation and degrading existing Aβ aggregates is a promising approach for the treatment and prevention of the disease. In searching for inhibitors of Aβ42 aggregation, we found that meroterpenoids isolated from Sargassum macrocarpum possess potent inhibitory activities. Therefore, we searched for active compounds from this brown alga and isolated 16 meroterpenoids, which contain three new compounds. The structures of these new compounds were elucidated using two-dimensional nuclear magnetic resonance techniques. Thioflavin-T assay and transmission electron microscopy were used to reveal the inhibitory activity of these compounds against Aβ42 aggregation. All the isolated meroterpenoids were found to be active, and compounds with a hydroquinone structure tended to have stronger activity than those with a quinone structure.Graphical abstract
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-12 , DOI:
10.1007/s11418-023-01711-z
Psoriasis is a chronic inflammatory skin disorder characterized by abnormal keratinocytes proliferation and multiple immune cells infiltration in the dermis and epidermis. Although most psoriasis-related researches have been concentrated on the interleukin-23 (IL-23)/interleukin-17 (IL-17) axis, new data suggest that keratinocytes also play a pivotal role in psoriasis. Previously, we found that punicalagin (PUN), a bioactive ellagitannin extracted from Pericarpium Granati (the pericarpium of Punica granatum L.), exerts a therapeutic effect on psoriasis. However, the underlying mechanism, especially its potential modulatory effect on keratinocytes, remains obscure. Our study aims to reveal the potential regulatory effect and its underlying cellular mechanism of PUN on the hyperproliferation of keratinocytes. We used tumor necrosis factor α (TNF-α), IL-17A and interleukin-6 (IL-6) to induce abnormal proliferation of HaCaT cells (Human Keratinocytes Cells) in vitro. Then, we evaluated the effects of PUN through MTT assay, EdU staining and cell cycle detection. Finally, we explored the underlying cellular mechanisms of PUN via RNA-sequencing, WB in vitro and in vivo. Here, we found that PUN can directly and dose-dependently decrease TNF-α, IL-17A and IL-6-induced abnormal proliferation of HaCaT cells in vitro. Mechanically, PUN suppresses the hyperproliferation of keratinocytes through repressing S-phase kinase-associated protein 2 (SKP2) expression in vitro and in vivo. Moreover, overexpression of SKP2 can partly abolish PUN-mediated inhibition of aberrantly proliferative keratinocytes. These results illustrate that PUN can reduce the severity of psoriasis through directly repressing SKP2-mediated abnormal proliferation of keratinocytes, which gives new insight into the therapeutic mechanism of PUN on psoriasis. Moreover, these findings imply that PUN might be a promising drug candidate for the treatment of psoriasis.Graphical Abstract
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-25 , DOI:
10.1007/s11418-023-01702-0
Type I and III interferons (IFNs) both serve as pivotal components of the host antiviral innate immune system. Although they exert similar antiviral effects, type I IFNs can also activate neutrophil inflammation, a function not born by type III IFNs. Baicalin, the main bioactive component of Scutellariae radix, has been shown to exert therapeutic effects on viral diseases due to its anti-viral, anti-inflammatory and immunomulatory activities. There is uncertainty, however, on the association between the antiviral effects of baicalin and the modulation of anti-viral IFNs production and the immunological effects of type I IFNs. Here, a Poly (I:C)-stimulated A549 cell line was established to mimic a viral infection model. Our results demonstrated that baicalin could elevate the expression of type I and III IFNs and their receptors in Poly (I:C)-stimulated A549 cells. Moreover, the potential regulation effects of baicalin for type I IFN-induced neutrophil inflammation was further explored. Results showed that baicalin diminished the production of the pro-inflammatory cytokines (IL-1β, IL-6, IL-17 and TNF-α), ROS, and neutrophil extracellular traps and suppressed chemotaxis. Collectively, all these data indicated that baicalin had a dual role on IFNs production and effects: (1) Baicalin was able to elevate the expression of type I and III IFNs and their receptors, (2) and it alleviated type I IFN-mediated neutrophil inflammatory response. This meant that baicalin has the potential to act as an eximious immunomodulator, exerting antiviral effects and reducing inflammation.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.40 | 21 | Science Citation Index Expanded | Not |
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